molecular formula C15H16N2O2 B14074702 1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one) CAS No. 101112-61-2

1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one)

Cat. No.: B14074702
CAS No.: 101112-61-2
M. Wt: 256.30 g/mol
InChI Key: RASNIHKNEMNKIG-UHFFFAOYSA-N
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Description

1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- (6CI,9CI) is a derivative of the indole family, which is known for its significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3,4-b]indole derivatives typically involves the construction of the indole ring system followed by specific functional group modifications. Common starting materials include tryptamine and glyoxylic acid monohydrate. The reaction conditions often involve the use of hydrochloric acid and potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of industrial catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- involves its interaction with estrogen receptors. It acts as a modulator, influencing the receptor’s activity and thereby affecting the transcription of estrogen-responsive genes. This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis in hormone-responsive cancers .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- is unique due to its specific acetylation at positions 2 and 9, which may confer distinct biological activities compared to other indole derivatives. Its role as an estrogen receptor modulator sets it apart from other similar compounds that may not have this specific activity .

Properties

CAS No.

101112-61-2

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-(9-acetyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C15H16N2O2/c1-10(18)16-8-7-13-12-5-3-4-6-14(12)17(11(2)19)15(13)9-16/h3-6H,7-9H2,1-2H3

InChI Key

RASNIHKNEMNKIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)N(C3=CC=CC=C23)C(=O)C

Origin of Product

United States

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